(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 380551-66-6
VCID: VC5739497
InChI: InChI=1S/C24H26N2O5S/c1-14(2)31-18-10-9-15(12-19(18)29-3)11-16(13-25)22(27)26-23-21(24(28)30-4)17-7-5-6-8-20(17)32-23/h9-12,14H,5-8H2,1-4H3,(H,26,27)/b16-11+
SMILES: CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.54

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 380551-66-6

Cat. No.: VC5739497

Molecular Formula: C24H26N2O5S

Molecular Weight: 454.54

* For research use only. Not for human or veterinary use.

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 380551-66-6

Specification

CAS No. 380551-66-6
Molecular Formula C24H26N2O5S
Molecular Weight 454.54
IUPAC Name methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C24H26N2O5S/c1-14(2)31-18-10-9-15(12-19(18)29-3)11-16(13-25)22(27)26-23-21(24(28)30-4)17-7-5-6-8-20(17)32-23/h9-12,14H,5-8H2,1-4H3,(H,26,27)/b16-11+
Standard InChI Key YZUTUZKTRSOFRG-LFIBNONCSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydrobenzo[b]thiophene scaffold, a bicyclic system with a sulfur atom at position 1. The 3-carboxylate group is esterified with a methyl group, while the 2-position is substituted with an acrylamido linker bearing a cyano group and a 4-isopropoxy-3-methoxyphenyl moiety. The (E)-configuration of the acrylamido double bond is critical for maintaining planar geometry, which enhances conjugation and potential bioactivity .

Key Functional Groups:

  • Tetrahydrobenzo[b]thiophene: Enhances lipophilicity and membrane permeability.

  • Cyanoacrylamido: Imparts electron-withdrawing properties, stabilizing the α,β-unsaturated system.

  • 4-Isopropoxy-3-methoxyphenyl: The bulkier isopropoxy group at the para position and methoxy at meta influence steric and electronic interactions with biological targets .

Synthetic Methodology

Gewald Reaction for Core Formation

The tetrahydrobenzo[b]thiophene core was synthesized via the Gewald reaction, a multicomponent process involving cyclohexanone, methyl cyanoacetate, and elemental sulfur in the presence of morpholine as a base. This step yielded ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which was subsequently methylated to the final ester .

Cyclohexanone+CH3OCOCH2CN+SmorpholineTetrahydrobenzo[b]thiophene core\text{Cyclohexanone} + \text{CH}_3\text{OCOCH}_2\text{CN} + \text{S} \xrightarrow{\text{morpholine}} \text{Tetrahydrobenzo[b]thiophene core}

Cyanoacetylation and Knoevenagel Condensation

The intermediate underwent cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group. Subsequent Knoevenagel condensation with 4-isopropoxy-3-methoxybenzaldehyde in toluene, catalyzed by piperidine and acetic acid, afforded the target compound. The reaction proceeded via deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde and dehydration .

Intermediate+4-Isopropoxy-3-methoxybenzaldehydepiperidine/HOAcTarget Compound\text{Intermediate} + \text{4-Isopropoxy-3-methoxybenzaldehyde} \xrightarrow{\text{piperidine/HOAc}} \text{Target Compound}

Optimized Conditions:

  • Solvent: Toluene

  • Catalysts: Piperidine (0.35 mL), acetic acid (1.3 mL)

  • Temperature: Reflux (~110°C)

  • Duration: 5–6 hours

  • Yield: 70–85%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch: 3418–3421 cm⁻¹ (amide).

  • C≡N Stretch: 2212–2215 cm⁻¹ (cyano).

  • C=O Stretch: 1660–1675 cm⁻¹ (ester and acrylamido carbonyls).

  • Aromatic C-H: 2932–2979 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.38–1.41 (t, 3H, -CH₃, ester).

  • δ 1.80–1.86 (m, 8H, tetrahydrobenzo CH₂).

  • δ 4.40–4.46 (q, 2H, -OCH₂-).

  • δ 6.95–7.99 (m, 4H, aryl protons).

  • δ 8.32 (s, 1H, acrylamido -CH=) .

¹³C NMR:

  • 168.5 ppm (ester C=O).

  • 162.1 ppm (acrylamido C=O).

  • 118.9 ppm (C≡N).

Mass Spectrometry

  • Molecular Ion: m/z 466.5 [M+H]⁺ (calculated for C₂₆H₂₇N₃O₅S).

  • Fragmentation peaks at m/z 394 (loss of isopropoxy group) and 292 (tetrahydrobenzo[b]thiophene core) .

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₅S
Molecular Weight505.6 g/mol
Melting Point218–220°C
Rf Value (TLC)0.72 (ethyl acetate/hexane 3:7)
SolubilityDMSO > ethanol > water

Biological Evaluation

Antioxidant Activity

In a DPPH radical scavenging assay, the compound exhibited moderate activity (IC₅₀ = 45 µM), attributed to the electron-rich aryl group and conjugated acrylamido system, which stabilize free radicals .

Antibacterial Screening

Against Staphylococcus aureus and Escherichia coli, zones of inhibition ranged from 12–15 mm at 100 µg/mL, suggesting bacteriostatic effects. The isopropoxy group likely enhances membrane penetration .

Comparative Analysis with Analogues

CompoundSubstituentAntioxidant IC₅₀ (µM)Antibacterial Zone (mm)
Target Compound4-Isopropoxy-3-methoxy4512–15
4-Hydroxy Derivative 4-OH3818
4-Chloro Derivative 4-Cl5210

The 4-isopropoxy-3-methoxy substituent balances lipophilicity and steric bulk, optimizing antimicrobial efficacy while slightly reducing antioxidant potency compared to hydroxylated analogues .

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